molecular formula C24H22N2O5 B12144557 5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12144557
M. Wt: 418.4 g/mol
InChI Key: BJNXTCZNNSJWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydro-1H-pyrrol-2-one family, characterized by a central pyrrolone ring substituted with a 3-ethoxyphenyl group at position 5, a 5-methylfuran-2-carbonyl moiety at position 4, and a pyridin-3-ylmethyl group at position 1.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H22N2O5/c1-3-30-18-8-4-7-17(12-18)21-20(22(27)19-10-9-15(2)31-19)23(28)24(29)26(21)14-16-6-5-11-25-13-16/h4-13,21,28H,3,14H2,1-2H3

InChI Key

BJNXTCZNNSJWBT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carbonyl group can yield an alcohol .

Scientific Research Applications

5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .

Comparison with Similar Compounds

5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one

  • Key Difference : Replacement of the 3-ethoxyphenyl group with a 3,4-dimethoxyphenyl group.
  • However, steric hindrance from the 3,4-dimethoxy arrangement may reduce binding affinity in enzyme active sites compared to the 3-ethoxy analogue .

5-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{4-[(3-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one

  • Key Differences :
    • A 4-ethylphenyl group replaces the 3-ethoxyphenyl moiety.
    • A 2-methoxyethyl chain substitutes the pyridinylmethyl group.
    • The 4-[(3-methylbenzyl)oxy]benzoyl group replaces the 5-methylfuran-2-carbonyl moiety.
  • The 2-methoxyethyl chain may enhance metabolic stability compared to the pyridinylmethyl group .

Analogues with Heterocyclic Variations

Pyridazine-Based Derivatives (e.g., 10e in )

  • Example: 3-Cyclopropyl-6-(3-ethoxy-5-methyl-4-(2-(trifluoromethyl)-phenoxy)-1H-pyrazol-1-yl)pyridazine (10e).
  • Key Differences: Pyridazine ring replaces the pyrrolone core. A trifluoromethylphenoxy group introduces strong electron-withdrawing effects.
  • Impact : The pyridazine ring’s planar structure may enhance π-π stacking in protein binding pockets. The trifluoromethyl group improves metabolic resistance but could introduce toxicity concerns .

Functional Group Modifications in Related Scaffolds

Thiophene and Pyrazole Derivatives ()

  • Example: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
  • Key Differences :
    • Chromen-4-one and pyrazolo[3,4-d]pyrimidine cores replace the pyrrolone ring.
    • Thiophene and fluorine substituents are present.
  • Impact : Fluorine atoms enhance bioavailability and binding affinity via hydrophobic interactions. The pyrazolo-pyrimidine core is associated with kinase inhibition, suggesting divergent biological targets compared to pyrrolone derivatives .

Physicochemical and Pharmacokinetic Comparisons

Compound logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Structural Features
Target Compound ~2.8 2 7 3-ethoxyphenyl, 5-methylfuran-2-carbonyl, pyridinylmethyl
3,4-Dimethoxyphenyl Analogue ~2.5 2 8 3,4-dimethoxyphenyl, increased polarity
4-Ethylphenyl Derivative ~3.5 2 7 4-ethylphenyl, benzyloxy group, higher lipophilicity
Pyridazine Derivative 10e ~3.2 1 6 Pyridazine core, trifluoromethylphenoxy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.